molecular formula C22H30N4O2 B5321336 N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide

カタログ番号 B5321336
分子量: 382.5 g/mol
InChIキー: OUULMRKIDNZXMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as FP3, is a compound that has been extensively studied in the field of neuroscience. It is a potent and selective antagonist of the dopamine D3 receptor, which is implicated in several neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. FP3 has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for these disorders.

作用機序

N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as an antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation, and dysfunction of this pathway has been implicated in several neurological disorders. By blocking the D3 receptor, this compound reduces the activity of this pathway, leading to a reduction in drug-seeking behavior, improved motor function, and reduced psychotic-like behaviors.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, primarily related to its activity as a dopamine D3 receptor antagonist. It reduces the release of dopamine in the mesolimbic pathway, leading to a reduction in reward processing and motivation. This compound also reduces neuroinflammation, which is implicated in several neurological disorders. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia.

実験室実験の利点と制限

N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has several advantages for lab experiments, primarily related to its potency and selectivity as a dopamine D3 receptor antagonist. It has been extensively studied in preclinical models, making it a well-characterized compound for further research. However, this compound has limitations related to its solubility and stability, which may affect its efficacy in vivo. Additionally, the high cost of synthesis may limit its widespread use in research.

将来の方向性

There are several future directions for research on N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more potent and selective D3 receptor antagonists, which may have improved efficacy and fewer side effects. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound may lead to improved formulations for in vivo use. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans, which may lead to its development as a therapeutic agent for neurological disorders.

合成法

The synthesis of N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves several steps, starting with the reaction of 3-pyridinemethanol with 2-furaldehyde to form the intermediate, 1-(2-furylmethyl)-3-pyridinemethanol. This intermediate is then reacted with 1,4'-bipiperidine-3-carboxylic acid to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable candidate for further research.

科学的研究の応用

N-(2-furylmethyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models of neurological disorders. It has shown efficacy in animal models of Parkinson's disease, where it improves motor function and reduces neuroinflammation. This compound has also been studied in models of addiction, where it reduces drug-seeking behavior and relapse. Additionally, this compound has shown promise in models of schizophrenia, where it improves cognitive function and reduces psychotic-like behaviors.

特性

IUPAC Name

N-(furan-2-ylmethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c27-22(24-15-21-6-3-13-28-21)19-5-2-10-26(17-19)20-7-11-25(12-8-20)16-18-4-1-9-23-14-18/h1,3-4,6,9,13-14,19-20H,2,5,7-8,10-12,15-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUULMRKIDNZXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。